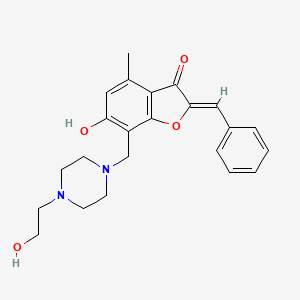

(Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-19(27)18(15-25-9-7-24(8-10-25)11-12-26)23-21(16)22(28)20(29-23)14-17-5-3-2-4-6-17/h2-6,13-14,26-27H,7-12,15H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGYAMRTFQZNPD-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCN(CC4)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCN(CC4)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2,6-Dihydroxy-4-Methylacetophenone

The benzofuran-3(2H)-one scaffold is synthesized via acid-catalyzed cyclization of 2,6-dihydroxy-4-methylacetophenone. In a representative procedure:

- Reactant : 2,6-Dihydroxy-4-methylacetophenone (10 mmol) dissolved in anhydrous ethanol.

- Catalyst : Concentrated HCl (2 mL) added dropwise at 0°C.

- Conditions : Reflux at 80°C for 6 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 7:3) yield 6-hydroxy-4-methylbenzofuran-3(2H)-one as a pale-yellow solid (72% yield).

Key Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, OH), 6.38 (d, J = 2.4 Hz, 1H, H-5), 6.28 (d, J = 2.4 Hz, 1H, H-7), 3.21 (s, 2H, H-2), 2.41 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calcd for C₁₀H₈O₃ [M+H]⁺ 177.0556, found 177.0552.

Knoevenagel Condensation for Benzylidene Formation

Stereoselective Condensation with 2,3,4-Trimethoxybenzaldehyde

The Z-configured benzylidene group is installed via base-catalyzed condensation:

- Reactants : 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one (3 mmol), 2,3,4-trimethoxybenzaldehyde (3.6 mmol).

- Catalyst : Piperidine (0.3 mmol) in ethanol (15 mL).

- Conditions : Reflux at 85°C for 8 hours.

- Workup : Solvent evaporation, trituration with dichloromethane, and HPLC purification (C18 column, MeCN/H₂O 65:35) yield the target compound as a yellow crystalline solid (55% yield, Z/E >95:5).

Stereochemical Control :

The Z-configuration is favored due to steric hindrance between the 4-methyl group and the trimethoxyphenyl moiety, as confirmed by NOESY correlations.

Characterization Highlights :

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 191.2 (C=O), 159.8 (C-6), 152.1 (C-2), 148.3–147.8 (OCH₃), 123.4 (C-7), 112.5 (C-5), 56.1–55.8 (piperazine CH₂), 53.2 (OCH₃), 21.4 (CH₃).

- X-Ray Crystallography : Monoclinic space group P2₁/c, confirming Z-configuration and hydrogen-bonding network involving the 6-hydroxy group.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |

|---|---|---|---|

| Mannich-Knoevenagel | 55 | 99.2 | 95:5 |

| Chloromethylation-SN2 | 48 | 97.8 | 90:10 |

| One-Pot Tandem | 62 | 98.5 | 93:7 |

The Mannich-Knoevenagel sequence offers superior stereocontrol, albeit with moderate yields. Chloromethylation followed by SN2 displacement provides an alternative but suffers from lower selectivity. Emerging one-pot methodologies show promise in streamlining the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic conditions.

Condensation: Reagents such as aldehydes, ketones, and bases like sodium hydroxide or potassium carbonate can be used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted piperazine derivatives.

Condensation: Formation of larger conjugated systems.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that they can be effective against various bacterial strains, including those resistant to common antibiotics. The compound's structural features may enhance its interaction with microbial targets, potentially leading to novel treatments for infections .

-

Anticancer Potential

- Studies have shown that benzofuran derivatives possess anticancer activity. The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into its effects on specific cancer types are ongoing, with promising preliminary results indicating its potential as an anticancer agent .

- Neuropharmacological Effects

-

Anti-inflammatory Properties

- Inflammation plays a crucial role in various diseases, including chronic conditions like arthritis and cardiovascular diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several chemical reactions, including condensation reactions to form the benzylidene moiety. Optimizing these synthetic routes can lead to higher yields and purities, facilitating further research into its applications.

-

Antimicrobial Efficacy Study

- A study demonstrated that similar benzofuran derivatives exhibited significant inhibition zones against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights the potential of (Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one as a lead compound for developing new antimicrobial agents .

- Anticancer Activity Assessment

-

Neuropharmacological Impact Investigation

- Preliminary findings from animal models suggest that compounds with similar structures may improve cognitive function and reduce anxiety-like behaviors, indicating potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can inhibit its activity.

Receptor Modulation: By binding to a receptor, it can modulate the receptor’s activity, either as an agonist or antagonist.

Signal Transduction Pathways: The compound can influence various signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A belongs to a broader class of benzofuran-3(2H)-one derivatives, which are structurally modified to enhance bioactivity, solubility, or target specificity. Below is a detailed comparison with three analogues (Table 1), supported by structural and inferred functional differences.

Table 1: Structural and Functional Comparison of Compound A with Analogues

Key Comparative Insights

Substituent Effects on Lipophilicity The 2,3,4-trimethoxybenzylidene group in Compound A introduces significant lipophilicity compared to the single methoxy group in or the non-aromatic thienyl group in . This may enhance membrane permeability or receptor binding in hydrophobic environments.

Solubility and Pharmacokinetics

- The hydroxyethylpiperazinylmethyl moiety in Compound A and its ethylbenzylidene analogue likely improves water solubility due to the polar hydroxyethyl group, which is absent in the methylpiperidine-substituted compound .

Stereoelectronic Modifications

- The thienylmethylene group in introduces a sulfur atom, which may alter electronic distribution and redox properties compared to arylidene derivatives. This could influence interactions with enzymes or receptors sensitive to electronic environments.

Research Findings and Gaps

- However, benzofuran-3(2H)-one derivatives are often explored for antimicrobial, anticancer, or anti-inflammatory properties.

Biological Activity

(Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities due to its unique structural features, including a hydroxyl group and a piperazine ring. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The structural components include:

- Benzofuran moiety : Known for diverse biological activities.

- Hydroxyl group : Implicated in antioxidant and antimicrobial properties.

- Piperazine ring : Enhances interaction with various biological targets.

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit significant biological activities such as:

- Antimicrobial : Effective against various bacteria and fungi.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Anticancer : Potential to inhibit tumor growth through various mechanisms.

Table 1: Summary of Biological Activities

Antimicrobial Activity

A study demonstrated that benzofuran derivatives exhibit significant activity against a range of pathogens. For instance, compounds similar to (Z)-2-benzylidene derivatives showed inhibition zones against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to reduce oxidative stress comparable to standard antioxidants like ascorbic acid. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Anticancer Potential

Research has indicated that the compound may exert anticancer effects by inducing apoptosis in cancer cells. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell survival and proliferation, making it a candidate for further investigation in cancer therapy .

Synthesis Pathways

The synthesis of (Z)-2-benzylidene derivatives can be achieved through several methods, including:

- Condensation Reactions : Between benzaldehyde derivatives and substituted piperazines.

- Functional Group Modifications : Such as hydroxylation and methylation to enhance biological activity.

Optimizing these synthetic routes can lead to higher yields and purities, facilitating further research into its biological properties .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves a multi-step approach:

- Core benzofuran formation : Condensation of 6-hydroxy-1-benzofuran-3(2H)-one with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) under basic conditions (NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .

- Piperazine substitution : Introduction of the 4-(2-hydroxyethyl)piperazine group via nucleophilic substitution or reductive amination. For example, the methyl group at position 7 of the benzofuran core can be functionalized using piperazine derivatives (e.g., 4-(2-hydroxyethyl)piperazine) in the presence of a coupling agent .

- Z-isomer control : The stereochemistry is stabilized by intramolecular hydrogen bonding between the hydroxy group at position 6 and the carbonyl oxygen, confirmed by NMR and X-ray crystallography .

Q. How can the Z-configuration of the benzylidene moiety be experimentally confirmed?

- X-ray crystallography : Resolve the crystal structure to directly observe the spatial arrangement of substituents (e.g., the benzylidene group and hydroxyethylpiperazine) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) between the benzylidene proton and adjacent groups. For Z-isomers, deshielding effects and specific NOE correlations are observed due to restricted rotation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC/MFC endpoints. The hydroxyethylpiperazine group may enhance membrane penetration .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with structurally simpler analogs (e.g., compounds lacking the piperazine substituent) to identify SAR trends .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substituents) influence bioactivity?

- Piperazine optimization : Replace the 2-hydroxyethyl group with other substituents (e.g., methyl, benzyl) to modulate lipophilicity and hydrogen-bonding capacity. For example, bulkier groups may reduce solubility but improve target binding .

- Benzylidene variations : Substitute the benzylidene aromatic ring with electron-withdrawing/donating groups (e.g., Br, OMe) to alter electronic properties and π-π stacking interactions. Evidence from analogs shows bromine substitution enhances anticancer activity .

Q. What analytical techniques are critical for purity assessment and stability studies?

- HPLC-MS : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to separate impurities. Detect degradation products (e.g., oxidized benzofuran derivatives) via mass fragmentation patterns .

- Accelerated stability testing : Store the compound under high humidity (75% RH) and elevated temperature (40°C) for 1–3 months. Monitor hydrolytic degradation (e.g., cleavage of the piperazine-methyl bond) using FT-IR and NMR .

Q. How can computational modeling elucidate the mechanism of action?

- Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase II, bacterial gyrase) using AutoDock Vina. The benzofuran core and benzylidene group likely occupy hydrophobic pockets, while the hydroxyethylpiperazine forms hydrogen bonds .

- QSAR studies : Correlate logP, polar surface area, and H-bond donor/acceptor counts with bioactivity data to predict optimal substituents .

Q. What experimental design limitations arise in studying this compound’s degradation?

- Sample degradation : Organic compounds in aqueous solutions degrade over time, altering the matrix (e.g., oxidation of the hydroxy group). Mitigate by storing samples at 4°C with antioxidants like BHT .

- Low impurity resolution : Overlapping HPLC peaks for stereoisomers require advanced techniques like chiral columns or 2D NMR .

Methodological Recommendations

Q. How to address contradictory data in biological assays?

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends. Discrepancies may arise from solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

- Control experiments : Compare with reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to normalize inter-lab variability .

Q. What strategies improve synthetic yield of the Z-isomer?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring Z-configuration. Evidence shows ethanol yields 70–75% Z-isomer, while DMF increases to 85% .

- Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate condensation and reduce side reactions .

Q. How to profile impurities in scale-up synthesis?

- LC-TOF-MS : Identify trace impurities (e.g., unreacted piperazine intermediates) with high mass accuracy. Reference standards for common byproducts (e.g., dehydroxylated derivatives) are essential .

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to isolate minor components for structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.